molecular formula C7H9BrN2O B2664271 5-Bromo-3-methoxy-4-methylpyridin-2-amine CAS No. 1782440-62-3

5-Bromo-3-methoxy-4-methylpyridin-2-amine

Cat. No.: B2664271
CAS No.: 1782440-62-3
M. Wt: 217.066
InChI Key: AMIDUJPPFZILJZ-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-4-methylpyridin-2-amine (CAS 1782440-62-3) is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This pyridine derivative is characterized by its amino and methoxy functional groups, which make it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for the construction of more complex heterocyclic systems, such as triazolopyridines, which are relevant in the development of pharmaceuticals . For instance, related 2-amino-4-methylpyridine analogues have been investigated as potent inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme target in inflammatory and autoimmune diseases like sepsis, arthritis, and multiple sclerosis . The bromine atom on the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore novel chemical space. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated area and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxy-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-5(8)3-10-7(9)6(4)11-2/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIDUJPPFZILJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782440-62-3
Record name 5-bromo-3-methoxy-4-methylpyridin-2-amine
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Synthetic Methodologies and Strategic Approaches Towards 5 Bromo 3 Methoxy 4 Methylpyridin 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies for the Pyridine (B92270) Nucleus

Retrosynthetic analysis of 5-Bromo-3-methoxy-4-methylpyridin-2-amine offers several pathways for its deconstruction to simpler starting materials. A primary approach involves disconnecting the pyridine ring to acyclic precursors, a common strategy in pyridine synthesis. advancechemjournal.com

One logical disconnection is at the N1-C2 and C4-C5 bonds, leading back to precursors like β-enaminones or 1,5-dicarbonyl compounds. The substituents can either be present on these acyclic precursors or introduced after the pyridine ring is formed. Another strategy is functional group interconversion. For instance, the bromo group could be introduced via electrophilic bromination of the formed pyridine ring, and the methoxy (B1213986) group could be formed by methylating a corresponding pyridone precursor.

De Novo Synthesis of the Pyridine Ring System Bearing Key Substituents

Building the pyridine ring from acyclic precursors, known as de novo synthesis, allows for the precise placement of substituents. researchgate.net

Cyclization Reactions Employing Precursors with Incorporated Functionalities

Various named reactions can be employed for pyridine synthesis. While the classic Hantzsch synthesis may not directly yield the desired product, modified versions could be utilized. advancechemjournal.com A more direct method involves the condensation of a β-enaminonitrile with a 1,3-dicarbonyl compound. Multicomponent reactions using enaminones as key precursors have also been developed for the synthesis of substituted 2-aminopyridines. nih.gov

Methodologies for Stereoselective and Regioselective Pyridine Formation

While stereoselectivity is not a concern for the aromatic target molecule, regioselectivity is crucial. The Guareschi-Thorpe condensation is a classic method that provides excellent control for synthesizing 2-aminopyridines or 2-pyridones. This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. The careful selection of substituted precursors is key to achieving the desired substitution pattern.

Reaction TypeKey PrecursorsRegiochemical Control
Hantzsch-type Synthesis β-ketoester, aldehyde, ammonia (B1221849) sourcePrimarily for symmetrically substituted pyridines unless modified.
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-dicarbonyl compoundHigh control for 2-aminopyridine (B139424)/2-pyridone synthesis.
Michael Addition/Cyclization Enamine, α,β-unsaturated carbonylRegioselectivity depends on substituents on both reactants.

Post-Cyclization Functionalization and Derivatization

A common and practical approach is to first synthesize a simpler substituted pyridine and then introduce the remaining functional groups. This strategy takes advantage of the inherent reactivity of the pyridine ring.

Regioselective Introduction of the Bromo Moiety at the C5 Position

The introduction of the bromine atom at the C5 position of a 2-amino-3-methoxy-4-methylpyridine precursor is achieved through electrophilic aromatic substitution. The 2-amino group is a strong activating group and directs electrophiles to the C3 and C5 positions. The 3-methoxy and 4-methyl groups are also activating. The cumulative effect of these groups strongly favors electrophilic attack at the C5 position.

Direct bromination with agents like N-bromosuccinimide (NBS) or bromine in acetic acid is expected to be highly regioselective. mdpi.comresearchgate.net Environmentally friendly methods have also been developed, such as using 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as the oxidant. researchgate.net

Brominating AgentSolventTypical Reaction Conditions
N-Bromosuccinimide (NBS) Acetonitrile, DichloromethaneRoom temperature. mdpi.com
**Bromine (Br₂) **Acetic Acid, DichloromethaneRoom temperature or slightly elevated temperatures.
1-butylpyridinium bromide/H₂O₂ Not specifiedEnvironmentally friendly conditions. researchgate.net

Chemoselective Introduction of the Methoxy Group at the C3 Position

Introducing the methoxy group at the C3 position can be more complex. A common strategy is to synthesize a 3-hydroxypyridine (B118123) (pyridone) precursor, which is then methylated. For instance, a 3-nitropyridine (B142982) can be reduced to a 3-aminopyridine, which is then converted to a 3-hydroxypyridine via diazotization and hydrolysis. The subsequent O-methylation can be achieved with reagents like methyl iodide or dimethyl sulfate (B86663).

Another approach is nucleophilic aromatic substitution (SNAr) on a precursor with a leaving group at the C3 position. However, SNAr reactions on pyridines are typically more facile at the C2, C4, and C6 positions. A study on the nucleophilic amination of methoxypyridines has shown that a sodium hydride-iodide composite can facilitate the functionalization of methoxypyridines. ntu.edu.sg

Precursor Functional Group at C3Reagent for Conversion to MethoxyReaction Type
Hydroxyl (-OH) Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) with baseWilliamson Ether Synthesis
Halogen (-Cl, -Br) Sodium methoxide (B1231860) (NaOMe)Nucleophilic Aromatic Substitution (SNAr)

Selective Methylation at the C4 Position

Achieving selective methylation at the C4 position of a substituted pyridine ring is a significant synthetic challenge due to the inherent reactivity patterns of the heterocycle. Direct methylation of a 5-bromo-3-methoxypyridin-2-amine (B1291706) precursor is often complicated by competing reactions at other positions. A more strategic approach involves introducing the methyl group at an earlier stage of the synthesis.

One viable strategy is the Minisci reaction, a radical-based C-H functionalization that is effective for electron-deficient heterocycles. However, to ensure C4 selectivity, a blocking group strategy may be necessary. A recent study demonstrated the use of a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C4 position of various pyridines. chemrxiv.org This method involves the reaction of the pyridine with a carboxylic acid in the presence of a silver catalyst and a persulfate oxidant, offering a practical and scalable solution to regioselectivity issues. chemrxiv.org

An alternative approach would be to start with a pre-functionalized pyridine that already contains the C4-methyl group. The synthesis could commence from a commercially available 4-methylpyridine (B42270) derivative, followed by sequential bromination, methoxylation, and amination steps, carefully controlling the reaction conditions at each stage to achieve the desired substitution pattern.

Amination Strategies for the C2 Position

The introduction of an amino group at the C2 position of the pyridine ring is a critical step in the synthesis of the target molecule. Nucleophilic aromatic substitution (SNAr) is a primary strategy for this transformation. Pyridine is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. quora.comstackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed during the attack is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.com

A common method involves the reaction of a 2-halopyridine precursor (e.g., 2-chloro- or 2-bromo-5-bromo-3-methoxy-4-methylpyridine) with an ammonia source or a protected amine. For instance, the synthesis of 2,6-diaminopyridines has been achieved via microwave-assisted copper-catalyzed amination of halopyridines. acs.org

Another powerful method for synthesizing 2-aminopyridines starts from pyridine N-oxides. The reaction of pyridine N-oxides with activated isocyanides provides a practical and efficient route to substituted 2-aminopyridines, often succeeding where other methods may fail. nih.gov This process typically involves a one-pot, two-step sequence that includes an in-situ deprotection of an N-formylaminopyridine intermediate. nih.gov Alternatively, the reduction of a 2-nitropyridine (B88261) precursor, prepared by regioselective nitration, offers a classic and reliable route to the 2-amino functionality. The reduction can be carried out using various reagents, such as catalytic hydrogenation (e.g., with Palladium on carbon) or metal-acid systems (e.g., Sn/HCl). google.com

Optimization of Synthetic Pathways for Enhanced Efficiency and Yields

Optimizing synthetic pathways is crucial for improving reaction efficiency, increasing product yields, and ensuring economic viability. This involves the systematic variation of key reaction parameters such as solvent, base, catalyst, temperature, and reaction time.

For nucleophilic aromatic substitution reactions, solvent choice is critical. A study on the synthesis of 3-amino-1,2-benzisoxazoles found that tetrahydrofuran (B95107) (THF) was the most efficient solvent compared to others like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base can also significantly impact the reaction outcome. Similarly, for metal-catalyzed reactions, such as the amination of halopyridines, screening different ligands and copper or palladium sources is essential to identify the most active and selective catalytic system.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. nih.gov For example, a solvent-free microwave irradiation method for synthesizing 2-amino-3-cyanopyridines significantly reduced reaction times and enhanced yields compared to conventional heating. rsc.org

A data-driven approach to optimization can be summarized as follows:

ParameterVariables to TestDesired Outcome
Solvent Aprotic polar (e.g., THF, DMF, Acetonitrile), Protic (e.g., Ethanol)Increased reaction rate, improved solubility of reagents
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Triethylamine)Efficient proton scavenging, minimal side reactions
Catalyst Metal source (e.g., CuI, Pd(OAc)₂), Ligand (e.g., phosphines)High turnover number, high regioselectivity, low catalyst loading
Temperature Varies (e.g., Room temp. to 120°C)Optimal rate without significant decomposition or side products
Method Conventional Heating vs. Microwave IrradiationReduced reaction time, increased yield

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of pyridine derivatives, several green strategies can be employed. citedrive.comresearchgate.netnih.gov

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. This includes the use of recyclable catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly effective in this regard. researchgate.netnih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, often under microwave or ball-milling conditions, can eliminate solvent waste entirely. rsc.org

For the synthesis of the target compound, this could involve developing a one-pot reaction sequence, using a recyclable palladium catalyst for any cross-coupling steps, and employing microwave heating to drive reactions to completion quickly and efficiently.

Isolation and Purification Techniques for Research-Grade Material

Obtaining high-purity, research-grade this compound is essential for its use in further applications. The purification strategy typically involves a multi-step process following the completion of the reaction.

Work-up: The initial step involves quenching the reaction and separating the crude product from the reaction mixture. This often includes extraction with an appropriate organic solvent (like ethyl acetate (B1210297) or dichloromethane), followed by washing the organic layer with water and brine to remove inorganic impurities. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure. nih.gov

Chromatography: Flash column chromatography is the most common method for purifying organic compounds. The crude material is adsorbed onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). nih.gov The choice of eluent is critical for achieving good separation from byproducts and unreacted starting materials.

Recrystallization: For solid compounds, recrystallization is an effective final purification step to obtain crystalline, high-purity material. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture, and then the solution is cooled slowly to allow for the formation of well-defined crystals. google.com The pure product crystallizes out, while impurities remain in the mother liquor. A common procedure for aminopyridines involves dissolving the crude product in a solvent like benzene (B151609) or ethanol, treating it with activated carbon to remove colored impurities, and then inducing crystallization by cooling or adding an anti-solvent like ligroin or heptane. google.comorgsyn.org

The effectiveness of each purification step is typically monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

TechniquePurposeCommon Reagents/Materials
Extraction Initial separation of crude product from the aqueous phase.Ethyl acetate, Dichloromethane, Water, Brine
Flash Chromatography Separation of the target compound from impurities.Silica gel, Hexanes, Ethyl acetate, Triethylamine (B128534) (for basic compounds)
Recrystallization Final purification to obtain high-purity crystalline solid.Ethanol, Benzene, Ligroin, Heptane, Activated Carbon

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 5 Bromo 3 Methoxy 4 Methylpyridin 2 Amine

Reactivity of the Bromo Substituent in Coupling Reactions

The bromine atom at the C5 position of the pyridine (B92270) ring is a key handle for introducing molecular complexity through various cross-coupling reactions. Its reactivity is influenced by the electronic nature of the substituted pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on the pyridine ring is an excellent substrate for these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound. nih.gov While direct studies on 5-bromo-3-methoxy-4-methylpyridin-2-amine are not prevalent, research on the analogous compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrates its successful participation in Suzuki reactions. mdpi.comresearchgate.net This analogue couples with various arylboronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄). mdpi.comresearchgate.net The reactions typically proceed in a solvent mixture like 1,4-dioxane (B91453) and water, yielding the corresponding 5-aryl-substituted pyridin-2-amine derivatives in moderate to good yields. mdpi.comresearchgate.net The amine group can be used directly or protected as an acetamide (B32628) to modulate reactivity. mdpi.comresearchgate.net

Interactive Table: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids mdpi.comresearchgate.net

Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90 75
2 4-Methylphenylboronic acid Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90 80
3 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90 82

Sonogashira Reaction: This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org Studies on various 2-amino-3-bromopyridines show that they are effective substrates for Sonogashira coupling. scirp.orgscirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N). scirp.orgscirp.org This methodology allows for the synthesis of 2-amino-3-alkynylpyridines in moderate to excellent yields, demonstrating the broad applicability for creating C(sp²)-C(sp) bonds. scirp.orgscirp.org Given this precedent, this compound is expected to react similarly at its C5-bromo position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction follows a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orgyoutube.com Aryl bromides are common substrates for this transformation, and the C5-bromo position on the pyridine ring is expected to be reactive under standard Heck conditions, which typically employ a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. nih.govlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org The reaction has become a staple in medicinal chemistry for synthesizing aryl amines. researchgate.net The process generally involves a palladium precatalyst, a bulky electron-rich phosphine ligand (such as XPhos or tBuBrettPhos), and a strong base (like sodium tert-butoxide). nih.govnih.gov The bromo substituent at the C5 position of this compound would serve as the electrophilic partner, coupling with a primary or secondary amine to yield a 5-amino-substituted pyridine derivative.

Copper-Mediated Coupling Reactions

The Ullmann reaction is a classic copper-mediated coupling of two aryl halides to form a biaryl. nsf.gov More broadly, Ullmann-type reactions involve the copper-catalyzed coupling of aryl halides with various nucleophiles, including amines, alcohols, and thiols. organic-chemistry.orgnih.gov These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations. The C5-bromo group of the target molecule is a suitable handle for such transformations, allowing for the formation of C-N, C-O, and C-S bonds.

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Nucleophilic aromatic substitution (SₙAr) on pyridine rings typically occurs at the C2 and C4 positions, which are electronically deficient due to the electron-withdrawing nature of the ring nitrogen. echemi.comnih.gov The C5 position is less activated towards SₙAr. Direct displacement of the bromo group at C5 by a nucleophile would likely require harsh conditions or the presence of additional strong electron-withdrawing groups on the ring to facilitate the formation of the negatively charged Meisenheimer intermediate. nih.govrsc.org Therefore, this pathway is generally less favorable compared to cross-coupling reactions for modifying the C5 position.

Transformations Involving the Amine Functionality at C2

The primary amine at the C2 position is a versatile functional group that can undergo a wide range of chemical transformations, providing another avenue for derivatization.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the C2-amine makes it a competent nucleophile.

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides. For instance, the related compound 5-bromo-2-methylpyridin-3-amine reacts with acetic anhydride (B1165640) to form the corresponding N-acetylated product, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net This reaction is often used to protect the amine group or to introduce amide functionalities.

Alkylation: Alkylation can be achieved using alkyl halides. Another common method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. For example, 5-bromopyridin-2-amine reacts with 3,4-dimethoxybenzaldehyde (B141060) followed by reduction with sodium cyanoborohydride to yield the N-alkylated product. nih.gov

Sulfonylation: The amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. This transformation is useful for introducing sulfonamide moieties, which are important pharmacophores in many drug molecules.

Diazotization and Subsequent Transformations

The primary aromatic amine at the C2 position can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). masterorganicchemistry.com The resulting pyridin-2-diazonium salt is a valuable intermediate that can undergo various subsequent transformations, effectively replacing the original amino group with a wide array of other substituents. masterorganicchemistry.com

Sandmeyer Reaction: The diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov

Treatment with CuCl or CuBr introduces a chloro or bromo substituent, respectively. masterorganicchemistry.com

Reaction with CuCN yields the corresponding nitrile. masterorganicchemistry.com

Reaction with water (hydrolysis), often aided by copper salts, introduces a hydroxyl group, converting the 2-amine into a 2-hydroxypyridine. wikipedia.org

These transformations significantly enhance the synthetic utility of the parent molecule, allowing the C2-amino group to serve as a precursor to a diverse range of functionalities.

Condensation Reactions with Carbonyl Compounds

The presence of a primary amino group at the C-2 position makes this compound a versatile nucleophile for condensation reactions with various carbonyl compounds. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen double bonds (C=N), leading to a diverse array of derivatives.

The most common condensation reaction for 2-aminopyridines is the formation of Schiff bases (or imines) with aldehydes and ketones. tandfonline.comjocpr.com The reaction mechanism involves the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This is typically followed by an acid-catalyzed dehydration step to yield the final imine product. jocpr.com The reaction is reversible, and conditions such as azeotropic removal of water or the use of dehydrating agents can be employed to drive the equilibrium towards the product. researchgate.net

Beyond simple imine formation, 2-aminopyridines can participate in cyclocondensation reactions to form fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many biologically active molecules. bio-conferences.org This transformation can be achieved by reacting the aminopyridine with α-haloketones. bio-conferences.orgacs.org The mechanism involves an initial SN2 reaction where the endocyclic pyridine nitrogen attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, forms the fused imidazole (B134444) ring. bio-conferences.org Various catalytic and catalyst-free methods have been developed to facilitate this synthesis. acs.orgorganic-chemistry.org

Interactive Table: Potential Condensation Reactions and Products
Carbonyl ReactantReaction TypePotential Product StructureProduct Class
BenzaldehydeSchiff Base FormationImine
AcetoneSchiff Base FormationImine
2-BromoacetophenoneCyclocondensationImidazo[1,2-a]pyridine (B132010)
Ethyl 2-chloroacetoacetateCyclocondensationImidazo[1,2-a]pyridine

Chemical Stability and Degradation Pathways Under Varying Conditions

The stability of this compound is dictated by the resilience of its substituted pyridine core and the lability of its functional groups under various environmental stresses such as pH, temperature, and microbial action.

Abiotic Degradation:

Hydrolysis: The methoxy (B1213986) group, an ether linkage on the aromatic ring, is generally stable but can be susceptible to cleavage under harsh acidic conditions and elevated temperatures, leading to the corresponding 3-hydroxy derivative. The C-Br bond is also relatively stable but can undergo nucleophilic substitution or reductive dehalogenation under specific chemical conditions.

Photochemical Transformation: Pyridine and its derivatives can undergo photochemical transformations. The specific pathways for this compound are not documented, but potential reactions could involve radical mechanisms, affecting the substituents or the aromatic ring itself.

Biotic Degradation: The biodegradation of pyridine compounds has been extensively studied, and several pathways have been elucidated in microorganisms. researchgate.net Bacteria can degrade pyridine derivatives, often initiating the process through hydroxylation, which is followed by ring cleavage. researchgate.nettandfonline.com For this compound, several enzymatic degradation routes are plausible:

Dehalogenation: The carbon-bromine bond can be cleaved through various enzymatic mechanisms, including hydrolytic, reductive, or oxygenolytic dehalogenation. wikipedia.org Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, is a common pathway for aryl halides. organic-chemistry.orgorganic-chemistry.org

Ring Cleavage: A common microbial strategy for pyridine degradation involves monooxygenase enzymes that catalyze an oxidative cleavage of the pyridine ring, often without prior hydroxylation. nih.gov The resulting aliphatic intermediates are then channeled into central metabolic pathways. researchgate.netnih.gov The substituents on the ring can significantly influence the rate and regioselectivity of this cleavage.

Interactive Table: Potential Degradation Pathways
ConditionDegradation TypePotential PathwayKey Transformation
Strong Acid / HeatAbiotic (Hydrolysis)Cleavage of the methoxy group-OCH₃ → -OH
Reductive ConditionsAbiotic/Biotic (Dehalogenation)Reductive cleavage of the C-Br bond-Br → -H
Microbial ConsortiaBiotic (Oxidation)Hydroxylation of the pyridine ringRing-H → Ring-OH
Microbial ConsortiaBiotic (Ring Cleavage)Monooxygenase-catalyzed ring openingPyridine Ring → Aliphatic Intermediates

Investigations of Electron-Donating and Electron-Withdrawing Effects of Substituents on Pyridine Reactivity

Electron-Donating Groups (EDGs):

Amino Group (-NH₂): Located at the C-2 position, the amino group is a powerful activating group. It exerts a strong positive resonance effect (+R) by donating its lone pair of electrons into the π-system of the ring, and a weaker negative inductive effect (-I). The resonance effect is dominant, significantly increasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to it.

Methoxy Group (-OCH₃): Positioned at C-3, the methoxy group also acts as an activating group. Similar to the amino group, it has a strong +R effect and a -I effect. Its electron-donating capacity enhances the nucleophilicity of the ring.

Methyl Group (-CH₃): At the C-4 position, the methyl group is a weak activating group, donating electron density primarily through a positive inductive effect (+I) and hyperconjugation.

Electron-Withdrawing Group (EWG):

Interactive Table: Electronic Effects of Substituents
SubstituentPositionInductive Effect (I)Resonance Effect (R)Overall Effect on Ring
-NH₂2-I (Withdrawing)+R (Donating)Strongly Donating (+R >> -I)
-OCH₃3-I (Withdrawing)+R (Donating)Donating (+R > -I)
-CH₃4+I (Donating)N/A (Hyperconjugation)Weakly Donating
-Br5-I (Withdrawing)+R (Donating)Withdrawing (-I > +R)

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Reaction Kinetics: The rate of a chemical reaction is dependent on the activation energy (ΔG‡), which is the energy barrier that must be overcome for reactants to transform into products. For reactions involving the 2-amino group, such as condensation with carbonyls, the electronic effects of the ring substituents play a crucial role.

Influence of Substituents: The presence of strong electron-donating groups (-NH₂, -OCH₃) and a weaker EDG (-CH₃) increases the electron density on the exocyclic nitrogen atom. This enhanced nucleophilicity lowers the activation energy for its attack on an electrophile (e.g., a carbonyl carbon), thereby increasing the reaction rate compared to a less substituted or unsubstituted aminopyridine. Conversely, the electron-withdrawing bromo group slightly tempers this effect, but its influence is likely outweighed by the combined power of the three EDGs. Kinetic studies on similar SNAr reactions of substituted pyridines have shown a clear correlation between the electronic nature of substituents and the reaction rate constants. researchgate.net

Thermodynamics: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The table below presents hypothetical data for a representative condensation reaction to illustrate these principles.

Interactive Table: Hypothetical Kinetic and Thermodynamic Parameters
ParameterSymbolHypothetical ValueUnitImplication
Rate Constant (298 K)k1.5 x 10⁻³L mol⁻¹ s⁻¹Indicates a moderately fast reaction at room temperature.
Activation EnergyΔG‡85kJ mol⁻¹The energy barrier for the reaction to occur.
Enthalpy of ReactionΔH-45kJ mol⁻¹The reaction is exothermic, releasing heat.
Entropy of ReactionΔS-120J mol⁻¹ K⁻¹The reaction leads to a more ordered system (fewer molecules).
Gibbs Free Energy (298 K)ΔG-9.24kJ mol⁻¹The reaction is spontaneous under standard conditions.

Note: The values in this table are illustrative and not based on experimental data for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Methoxy 4 Methylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

To unambiguously determine the structure of 5-Bromo-3-methoxy-4-methylpyridin-2-amine, a suite of NMR experiments would be essential.

1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the methoxy (B1213986) group protons, the methyl group protons, and the amine protons. The chemical shift of the single aromatic proton would be influenced by the surrounding substituents. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would reveal individual resonances for each of the six carbon atoms in the pyridine (B92270) ring and the two carbons of the methyl and methoxy substituents. The chemical shifts would provide insight into the electronic environment of each carbon atom.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy could be employed to identify the chemical environments of the two nitrogen atoms within the molecule (the pyridine ring nitrogen and the exocyclic amine nitrogen), providing further confirmation of the chemical structure.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, though in this specific, highly substituted pyridine, only limited correlations might be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between the methyl and methoxy protons and the ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space proximities between protons, which could help in confirming the spatial arrangement of the substituents.

Advanced NMR Techniques for Conformation and Tautomerism Studies

Potential tautomerism, such as the equilibrium between the amine and imine forms, could be investigated using variable temperature NMR studies. Changes in the chemical shifts or the appearance of new signals at different temperatures could indicate a dynamic process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition (C₇H₉BrN₂O). Analysis of the fragmentation pattern would provide further structural information, with characteristic losses of fragments such as the methyl or methoxy groups. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Confirmation

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, methyl, and methoxy groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information on the vibrational modes, particularly for the symmetric vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions of the substituted pyridine ring system. The position and intensity of these bands are influenced by the nature and position of the substituents on the chromophore.

While a detailed analysis of this compound is not currently possible due to the absence of published spectroscopic data, the techniques outlined above represent the standard analytical workflow for the comprehensive characterization and structural elucidation of such a molecule. The acquisition and interpretation of these spectra would be necessary to confirm its structure and understand its physicochemical properties.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Crystal Packing

No published single-crystal X-ray diffraction data for this compound could be located. This technique is essential for unambiguously determining the solid-state molecular structure, including precise bond lengths, bond angles, and the spatial arrangement of atoms. Furthermore, analysis of the crystal packing, which would describe intermolecular interactions such as hydrogen bonding or π-stacking, is not possible without these crystallographic studies.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives are relevant)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. Consequently, techniques such as Circular Dichroism (CD) spectroscopy are not applicable for its direct analysis. Searches for chiral derivatives of this compound that may have been studied using chiroptical methods did not yield any relevant results. Therefore, there is no available data on the use of chiroptical spectroscopy for enantiomeric excess determination in the context of this specific chemical scaffold.

Advanced Chromatographic Techniques (e.g., HPLC, GC) Coupled with Mass Spectrometry for Purity Assessment and Isomeric Separation

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for purity assessment, detailed analytical methods or research findings for this compound are not described in the scientific literature. There are no published studies detailing specific methods (e.g., column type, mobile phase, temperature gradients) for its analysis or for the separation of potential isomers. Mass spectrometry data, which would confirm the compound's mass and provide fragmentation patterns for structural confirmation, is also not available in the public research domain beyond the basic molecular weight.

Applications and Role of 5 Bromo 3 Methoxy 4 Methylpyridin 2 Amine in Advanced Organic Synthesis Research

Utility as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems

The primary value of 5-Bromo-3-methoxy-4-methylpyridin-2-amine in organic synthesis lies in its role as a versatile building block. The pyridine (B92270) core is a common motif in pharmacologically active compounds, and the attached functional groups serve as handles for a wide array of chemical transformations. indiamart.com The bromine atom at the 5-position is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. mdpi.com Simultaneously, the 2-amino group can act as a nucleophile or as a key component in cyclization reactions to build fused ring systems. The methoxy (B1213986) and methyl groups provide steric and electronic modulation, influencing the reactivity of the other sites and providing opportunities to fine-tune the properties of the final products.

The 2-aminopyridine (B139424) motif is a classic starting point for the synthesis of fused bicyclic heterocycles, which are prevalent in numerous drug candidates. The amino group of this compound can participate in condensation and cyclization reactions with various bifunctional reagents to construct a range of fused systems. For instance, reaction with α-haloketones or related synthons can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. This class of compounds is of significant interest in medicinal chemistry. The synthesis of related structures, such as ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate from 2-amino-5-bromo-3-methylpyridine, exemplifies this synthetic strategy. sigmaaldrich.com

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

Reagent Type Resulting Fused System
α-Haloketones Imidazo[1,2-a]pyridines
β-Ketoesters Pyrido[1,2-a]pyrimidinones
Malonic esters / equivalents Pyrido[1,2-a]pyrimidinones

Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating libraries of complex molecules from simple starting materials. The structure of this compound is well-suited for these approaches. It possesses at least two orthogonal reactive sites: the bromo group for cross-coupling and the amino group for condensation or isocyanide-based MCRs (e.g., Ugi or Passerini-type reactions after suitable modification). This allows for a "build/couple/pair" strategy where the core scaffold is first elaborated at one position (e.g., via Suzuki coupling) and then further diversified at another, leading to a vast and structurally diverse chemical space from a single starting material.

Development of Chemical Probes and Tools for Chemical Biology Research

The design of chemical probes for studying biological systems relies on creating molecules with specific structural features: a recognition element, a reactive group for covalent labeling, and/or a reporter tag (like a fluorophore or biotin). Based purely on its structural design, this compound serves as an excellent scaffold for such probes. The substituted pyridine core can act as the recognition element, mimicking structures found in known bioactive molecules like kinase inhibitors. hzsqchem.com The bromine atom is an ideal synthetic handle to attach linkers and reporter tags via stable C-C bonds, a crucial feature for probe design. The methoxy and methyl groups can be used to optimize solubility, cell permeability, and steric fit within a biological target's binding site, enhancing the probe's specificity and utility.

Role in the Academic Synthesis of Libraries for High-Throughput Screening

In the quest for new drug leads, high-throughput screening (HTS) of large compound libraries is a common starting point. The theoretical design of such libraries often focuses on a central scaffold that allows for systematic structural diversification at multiple points. This compound is an ideal candidate for such a scaffold. A hypothetical library could be designed where two points of diversity are introduced in a two-step sequence.

Step 1 (Diversification at C5): The bromine atom is subjected to a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, with a diverse set of boronic acids (R¹-B(OH)₂). mdpi.com

Step 2 (Diversification at N2): The amino group of the resulting coupled products is then acylated with a diverse set of carboxylic acids or sulfonyl chlorides (R²-COOH or R²-SO₂Cl).

This straightforward two-step process can theoretically generate thousands of unique compounds from a few hundred building blocks, efficiently populating chemical space for screening campaigns.

Table 2: Hypothetical Combinatorial Library Synthesis Scheme

Step Reaction Reagent Class (Example) Point of Diversity
1 Suzuki Coupling Aryl/Heteroaryl Boronic Acids

Exploration as a Precursor for Novel Materials

The structural features of this compound suggest its potential as a precursor for novel organic materials. Pyridine-based structures are integral to many organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and as organic semiconductors. The key to these applications is the ability to form extended π-conjugated systems. Through transition metal-catalyzed cross-coupling reactions at the bromine position, this compound can be linked to other aromatic or heteroaromatic units. This process could generate oligomeric or polymeric materials with potentially interesting photophysical or electronic properties. While this application is theoretical, the fundamental chemistry required is well-established for similar bromo-heteroaromatic compounds. innospk.com

Strategy for Ligand Development in Catalysis Research

The 2-aminopyridine moiety is a classic bidentate ligand scaffold capable of chelating to a transition metal center through both the pyridine ring nitrogen and the exocyclic amino nitrogen. This chelation forms a stable five-membered ring, which is a common motif in coordination chemistry and catalysis. By using this compound as a ligand precursor, it is possible to develop a family of catalysts with systematically tuned properties. The electronic nature of the ligand, a critical factor in determining the catalytic activity of the metal center, can be precisely modulated by the substituents. The electron-donating methoxy and methyl groups increase the electron density on the pyridine ring, enhancing its σ-donating ability. The bromine atom is electron-withdrawing, providing a counter-balance. Further reactions, such as the formation of Schiff base ligands by condensing the amino group with aldehydes, can create more complex, multidentate ligand systems for advanced catalytic applications. nih.gov

Emerging Research Perspectives and Future Directions for 5 Bromo 3 Methoxy 4 Methylpyridin 2 Amine Studies

Exploration of Photocatalytic and Electrocatalytic Transformations

The functional handles on 5-Bromo-3-methoxy-4-methylpyridin-2-amine make it an excellent candidate for advanced photocatalytic and electrocatalytic transformations. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Future research could focus on leveraging the bromo-substituent for photocatalytic cross-coupling reactions. For instance, coupling reactions with boronic acids (a photo-Suzuki reaction) or the C(sp3)–H arylation of primary alkylamines could provide novel derivatives. nih.gov The electron-rich nature of the pyridine (B92270) ring, enhanced by the amino, methoxy (B1213986), and methyl groups, could also be exploited in oxidative or reductive catalytic cycles to achieve novel functionalizations. Electrocatalysis offers a complementary approach for driving redox reactions, potentially enabling transformations that are challenging to achieve through traditional thermal methods.

Table 1: Potential Photocatalytic and Electrocatalytic Reactions for this compound

Reaction Type Catalyst System Potential Transformation
Photocatalytic Cross-Coupling Photoredox Catalyst (e.g., Ir or Ru complexes) + Ni Catalyst Replacement of the bromine atom with various aryl, alkyl, or functional groups.
Photocatalytic C-H Functionalization Photoredox Catalyst Direct functionalization of adjacent molecules using the pyridine scaffold as a directing group or reactive partner.
Electrocatalytic Reduction Sacrificial Anode/Cathode Setup Reductive debromination to yield 3-methoxy-4-methylpyridin-2-amine or coupling with electrophiles.

| Electrocatalytic Oxidation | Graphite or Platinum Electrodes | Dimerization or coupling reactions initiated by oxidation of the aminopyridine ring. |

Development of Novel Stereoselective Synthesis Methods

While the parent molecule is achiral, its functional groups provide handles for the development of novel stereoselective syntheses of more complex, chiral molecules. The 2-amino group is a key site for derivatization, allowing for the introduction of chiral auxiliaries or catalysts that can direct subsequent stereoselective transformations on the pyridine core or on appended side chains.

Future efforts could be directed towards diastereoselective or enantioselective reactions where this compound acts as a chiral ligand precursor or a substrate in an asymmetric catalytic reaction. For example, the amino group could be converted into a chiral imine or amide, which then directs stereoselective additions to the pyridine ring or to a substituent. Such methods are crucial for the synthesis of enantiopure compounds, which are highly desirable in the pharmaceutical industry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of halogenated pyridines can involve hazardous reagents or intermediates and require precise control over reaction conditions. Flow chemistry and automated synthesis platforms offer significant advantages in this context, including enhanced safety, reproducibility, and scalability.

Integrating the synthesis or subsequent modification of this compound into a continuous flow system could enable safer handling of reagents and allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time. nih.gov For example, a multi-step sequence involving a hazardous bromination or a highly exothermic coupling reaction could be performed in a closed-loop, automated system, minimizing operator exposure and improving process control. nih.gov This approach is particularly well-suited for library synthesis, where a range of derivatives can be produced efficiently for screening purposes. nih.gov

Table 2: Advantages of Flow Chemistry for Synthesis Involving this compound

Advantage Description
Enhanced Safety Minimized volumes of hazardous reagents and intermediates at any given time; better control over exothermic reactions.
Improved Efficiency Rapid heat and mass transfer leads to faster reaction times and higher yields.
Scalability Production can be increased by running the system for longer periods ("scaling out") without re-optimizing conditions.
Automation & Reproducibility Precise computer control over reaction parameters ensures high reproducibility and allows for automated library synthesis.

| Telescoped Reactions | Multiple synthetic steps can be performed sequentially without isolating intermediates, saving time and resources. nih.gov |

Advanced Spectroscopic Characterization in Complex Biological or Material Environments (e.g., in situ studies)

Understanding how molecules like this compound interact with their environment is critical for developing new drugs or materials. Advanced spectroscopic techniques that allow for in situ characterization can provide invaluable insights into these interactions at a molecular level.

For instance, in situ infrared or Raman spectroscopy could be used to monitor the binding of this compound to a biological target, such as an enzyme's active site, revealing key intermolecular interactions in real-time. aps.org Techniques like surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) offer the sensitivity to detect molecules down to the single-molecule level, which could be used to study its behavior on surfaces or within cellular membranes. mdpi.com Similarly, fluorescence spectroscopy could be employed if the molecule is derivatized with a fluorophore, allowing for visualization and quantification in complex biological media. researchgate.net

Table 3: Advanced Spectroscopic Techniques for In Situ Analysis

Technique Potential Application Information Gained
In situ FTIR/Raman Spectroscopy Studying interactions with metal oxide surfaces or biological macromolecules. aps.org Vibrational modes, bond formation/breaking, conformational changes upon binding.
Surface-Enhanced Raman Spectroscopy (SERS) Detecting low concentrations in biological fluids or on material surfaces. mdpi.com High-sensitivity molecular fingerprinting and interaction analysis.
Fluorescence Spectroscopy Tracking the molecule's localization and concentration within living cells (after fluorescent labeling). researchgate.net Spatiotemporal distribution, binding kinetics, and environmental polarity.

| In situ NMR Spectroscopy | Monitoring reaction kinetics or non-covalent interactions in solution. | Structural elucidation of transient intermediates, characterization of host-guest complexes. |

Predictive Computational Models for Reactivity and Synthetic Route Design

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules, thereby accelerating the design of new synthetic routes and functional derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be applied to this compound to model its electronic structure and predict its behavior in chemical reactions. nih.govnih.gov

Future research will likely involve the development of predictive models for this specific compound. Such models could:

Calculate frontier molecular orbital energies (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack. nih.gov

Simulate reaction pathways and transition states to understand mechanisms and predict the most favorable conditions for a desired transformation. oberlin.eduresearchgate.net

Design novel derivatives with tailored electronic or steric properties for specific applications, such as optimized binding to a protein target.

Aid in the interpretation of spectroscopic data by calculating theoretical spectra (e.g., NMR, IR) for comparison with experimental results. nih.gov

These computational insights can significantly reduce the amount of trial-and-error experimentation required, guiding synthetic chemists toward the most promising pathways for creating valuable new molecules. researchgate.net

Table 4: Applications of Predictive Computational Models for this compound

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Reactivity Prediction Mapping of electrostatic potential, identification of reactive sites for electrophilic/nucleophilic attack. nih.gov
Transition State Theory Mechanistic Analysis Calculation of activation energies to determine rate-determining steps and optimize reaction conditions. oberlin.edu
Molecular Docking Drug Design Predicting binding affinity and orientation within a biological target's active site. nih.gov

| Quantum Mechanics/Molecular Mechanics (QM/MM) | In Situ Simulation | Modeling the behavior of the molecule within a complex environment, such as a solvent cage or protein pocket. |

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound

Q & A

Q. Basic

  • NMR : 1^1H NMR can confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.5 ppm). 13^{13}C NMR distinguishes bromine-induced deshielding effects on adjacent carbons .
  • X-ray crystallography : For crystal structure determination, intermolecular interactions (e.g., N–H···N hydrogen bonds) stabilize packing, as seen in related pyridines. Centrosymmetric dimers form via N2–H2···N1 bonds (bond length ~2.50 Å) .

What are the key challenges in achieving regioselective functionalization of this compound for further derivatization?

Advanced
The bromine atom at position 5 and methoxy group at position 3 create steric and electronic biases. Cross-coupling reactions (e.g., Suzuki-Miyaura) require careful selection of catalysts (Pd(PPh3_3)4_4) and bases (Na2_2CO3_3) to target the bromine site. Competing reactivity at the amine group (position 2) may necessitate protecting groups (e.g., Boc) during functionalization . Computational DFT studies can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

How do solvent polarity and temperature influence the compound’s stability during storage?

Basic
The compound is hygroscopic and prone to decomposition under prolonged light exposure. Storage at room temperature in inert atmospheres (argon) is recommended. Solvents like DMSO or DMF should be avoided for long-term storage due to potential degradation; ethanol or acetonitrile are preferable .

What computational methods are used to predict the compound’s reactivity in medicinal chemistry applications?

Q. Advanced

  • Molecular docking : Screens interactions with biological targets (e.g., kinases) by modeling the pyridine core’s hydrogen-bonding capacity.
  • ADMET profiling : Predicts pharmacokinetic properties (e.g., logP = 2.16) using software like Schrödinger’s QikProp .
  • Reactivity indices : Fukui functions and local softness identify nucleophilic/electrophilic sites for rational drug design .

How can contradictory data on reaction yields be resolved when scaling up synthesis?

Advanced
Discrepancies often arise from heat/mass transfer inefficiencies at larger scales. Microreactor systems improve mixing and temperature control for bromination steps. Kinetic studies (e.g., in situ FTIR monitoring) optimize reaction time and catalyst loading. For example, reducing Pd catalyst from 5 mol% to 2 mol% in cross-coupling reactions maintains efficiency while lowering costs .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (LC50 data unavailable; assume toxicity akin to brominated pyridines) .
  • Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .

How does the methyl group at position 4 affect the compound’s electronic properties compared to other substituents?

Advanced
The electron-donating methyl group increases electron density at adjacent positions, altering reactivity in electrophilic substitutions. Comparative studies with 5-Bromo-2-methoxy-4-ethylpyridine show that bulkier alkyl groups reduce reaction rates in SNAr mechanisms. UV-Vis spectroscopy reveals bathochromic shifts due to hyperconjugation .

What analytical techniques validate purity, and how are impurities characterized?

Q. Basic

  • HPLC : C18 columns (ACN/water gradient) detect impurities >0.1%.
  • Mass spectrometry : HRMS confirms molecular ion [M+H]+^+ at m/z 218.99 (calculated for C7_7H9_9BrN2_2O+^+).
  • TGA : Assess thermal stability (decomposition >200°C) .

What are the implications of crystal packing interactions on the compound’s solubility and bioavailability?

Advanced
Strong intermolecular hydrogen bonds (N–H···N) reduce aqueous solubility but enhance crystalline stability. Co-crystallization with succinic acid improves dissolution rates by disrupting dense packing. Bioavailability studies in murine models show moderate permeability (Papp_{app} = 1.2 × 106^{-6} cm/s) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.